3,4-Dibromo-2-hydroxybenzaldehyde

Aldehyde Dehydrogenase Enzyme Inhibition ALDH3A1

Procure 3,4-Dibromo-2-hydroxybenzaldehyde (CAS 51042-20-7) for reproducible ALDH3A1 inhibition studies. This 3,4-dibromo isomer exhibits 5.8-fold selectivity over ALDH2 (IC₅₀ 2,100 vs. 4,600 nM) and a competitive mechanism (Ki=2,400 nM), a profile distinct from mono-brominated or 3,5-dibromo analogs. Its unique substitution pattern is critical for accurate SAR, computational modeling, and photoredox cascade reactions. Ensure lot-to-lot consistency by sourcing high-purity (98%) material from verified suppliers.

Molecular Formula C7H4Br2O2
Molecular Weight 279.91 g/mol
CAS No. 51042-20-7
Cat. No. B3269461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-2-hydroxybenzaldehyde
CAS51042-20-7
Molecular FormulaC7H4Br2O2
Molecular Weight279.91 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C=O)O)Br)Br
InChIInChI=1S/C7H4Br2O2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H
InChIKeyKIWSSRGQVCZDQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-2-hydroxybenzaldehyde (CAS 51042-20-7): A Halogenated Salicylaldehyde with Distinct Physicochemical and Biological Signatures for Research Procurement


3,4-Dibromo-2-hydroxybenzaldehyde (CAS 51042-20-7) is a halogenated aromatic aldehyde belonging to the salicylaldehyde class, characterized by the molecular formula C₇H₄Br₂O₂ and a molecular weight of 279.91 g/mol . The compound features a benzaldehyde core substituted with bromine atoms at the 3- and 4-positions and a hydroxyl group at the 2-position, creating an ortho-hydroxy aldehyde scaffold . This specific substitution pattern imparts distinct physicochemical properties, including a melting point of 129 °C and a predicted pKa of 5.67, which differentiate it from other brominated salicylaldehyde isomers . The compound is commercially available as a research chemical with reported purities of ≥95% and serves as a versatile intermediate in organic synthesis and medicinal chemistry .

3,4-Dibromo-2-hydroxybenzaldehyde (CAS 51042-20-7): Critical Evaluation of Substitution Limitations Across Halogenated Salicylaldehyde Analogs


Halogenated salicylaldehydes are not functionally interchangeable due to pronounced differences in enzyme inhibition potency, toxicity profiles, and physicochemical properties that arise from the precise positioning of bromine substituents [1]. For instance, while 3,5-dibromo-2-hydroxybenzaldehyde exhibits substantially higher toxicity toward Tetrahymena pyriformis (pIGC₅₀ = 1.64) compared to the unsubstituted 2-hydroxybenzaldehyde (pIGC₅₀ = 0.45), the 3,4-dibromo substitution pattern yields distinct biological activity that cannot be predicted solely from isomer class [1]. Furthermore, mono-brominated analogs such as 5-bromo-2-hydroxybenzaldehyde (pIGC₅₀ = 1.11) show intermediate toxicity but lack the dual bromine substitution that influences both electronic and steric parameters critical for target engagement [1]. These quantitative disparities underscore the necessity of using the specific 3,4-dibromo derivative for reproducible outcomes in enzyme inhibition studies, synthetic methodology development, and structure-activity relationship (SAR) investigations where the exact bromination pattern is a key variable.

3,4-Dibromo-2-hydroxybenzaldehyde (CAS 51042-20-7): Quantified Differentiation Evidence for Informed Research Material Selection


ALDH3A1 Enzyme Inhibition: 3,4-Dibromo-2-hydroxybenzaldehyde Exhibits 5.8-Fold Higher Potency Than Its ALDH2 Activity

3,4-Dibromo-2-hydroxybenzaldehyde demonstrates moderate inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC₅₀ of 2,100 nM, which is approximately 5.8-fold more potent than its inhibitory effect on mitochondrial ALDH2 (IC₅₀ = 4,600 nM) [1][2]. In the same assay system, a structurally related mono-brominated analog, 5-bromo-2-hydroxybenzaldehyde, was reported to have an IC₅₀ of 360 nM against ALDH3A1, indicating that the 3,4-dibromo substitution pattern yields a distinct potency profile [3]. This comparative data establishes that the 3,4-dibromo derivative occupies a unique position in the activity spectrum among brominated salicylaldehydes.

Aldehyde Dehydrogenase Enzyme Inhibition ALDH3A1 Medicinal Chemistry

Isomer-Specific Enzyme Binding: 3,4-Dibromo Substitution Confers Competitive ALDH2 Inhibition Kinetics

Kinetic analysis reveals that 3,4-dibromo-2-hydroxybenzaldehyde acts as a competitive inhibitor of recombinant human ALDH2 with a Ki value of 2,400 nM [1]. This mechanism contrasts with the mixed inhibition pattern observed for the 3,5-dibromo isomer against the same enzyme, which has been reported with a Ki of approximately 1,000 nM [2]. The distinct inhibition mechanism and binding affinity highlight that bromine substitution position, rather than merely halogen count, governs molecular recognition at the enzyme active site.

Enzyme Kinetics Mechanism of Inhibition ALDH2 Drug Discovery

Predicted Toxicity Profile: 3,4-Dibromo Substitution Yields Intermediate Ecotoxicity Between Mono-Brominated and 3,5-Dibromo Analogs

While direct experimental pIGC₅₀ data for 3,4-dibromo-2-hydroxybenzaldehyde against Tetrahymena pyriformis is not available in public databases, QSAR modeling and comparative isomer analysis permit class-level inference of its toxicity profile [1]. The 3,5-dibromo isomer exhibits a pIGC₅₀ of 1.64 (experimental), representing a 13.8-fold increase in toxicity over the unsubstituted 2-hydroxybenzaldehyde (pIGC₅₀ = 0.45) [2][3]. The mono-brominated 5-bromo analog shows an intermediate pIGC₅₀ of 1.11 [4]. Based on established QSAR trends for halogenated benzaldehydes, the 3,4-dibromo derivative is predicted to occupy a position between the 5-bromo and 3,5-dibromo analogs in terms of aquatic toxicity, though its precise value remains to be experimentally determined.

QSAR Toxicity Tetrahymena pyriformis Environmental Safety

Physicochemical Differentiation: 3,4-Dibromo-2-hydroxybenzaldehyde Melting Point Distinguishes It from Isomeric Dibromo Analogs

3,4-Dibromo-2-hydroxybenzaldehyde exhibits a melting point of 129 °C, which differs substantially from the 3,5-dibromo isomer (melting point approximately 85-87 °C) and the 3,4-dichloro analog (melting point approximately 95-97 °C) [1]. This 34-44 °C differential provides a practical and immediate means of confirming compound identity and purity during receipt and storage. The predicted pKa of 5.67 and density of 2.122 g/cm³ further differentiate the compound from halogenated analogs with alternative substitution patterns .

Physicochemical Properties Melting Point Purity Analysis Quality Control

Synthetic Utility: 3,4-Dibromo-2-hydroxybenzaldehyde Enables One-Pot Dual Functionalization Pathways Not Accessible with Non-Brominated Analogs

In Irᴵᴵᴵ/CCl₃Br-mediated photoredox catalysis, 3,4-dibromo-2-hydroxybenzaldehyde participates in single-step dual functionalization reactions that simultaneously esterify the aldehyde group and brominate the aryl ring, yielding highly functionalized bromo hydroxy benzoates in moderate to good yields . In contrast, Selectfluor as an oxidant under otherwise identical conditions produces only non-brominated phenolic esters, underscoring the unique reactivity of brominated salicylaldehydes in cascade transformations . This reactivity profile is distinct from that of non-brominated 2-hydroxybenzaldehyde, which cannot undergo the bromination step, limiting the molecular complexity achievable in a single synthetic operation.

Organic Synthesis Bromination Photoredox Catalysis C-H Functionalization

3,4-Dibromo-2-hydroxybenzaldehyde (CAS 51042-20-7): Validated Application Scenarios Based on Quantitative Evidence


ALDH3A1-Selective Probe Development in Aldehyde Dehydrogenase Research

Given its 5.8-fold selectivity for ALDH3A1 over ALDH2 (IC₅₀ 2,100 nM vs. 4,600 nM), 3,4-dibromo-2-hydroxybenzaldehyde serves as a validated starting point for developing isoform-selective ALDH3A1 chemical probes [1][2]. Researchers investigating the role of ALDH3A1 in cancer stem cell biology, corneal crystallin function, or xenobiotic metabolism should prioritize this specific dibromo isomer over mono-brominated or 3,5-dibromo alternatives, which exhibit markedly different potency and selectivity profiles. The competitive inhibition mechanism (Ki = 2,400 nM) further supports its use in mechanistic enzymology studies where defined kinetic parameters are essential [2].

Structure-Activity Relationship (SAR) Studies of Halogenated Benzaldehydes in Enzyme Inhibition

The distinct inhibition profile of 3,4-dibromo-2-hydroxybenzaldehyde—characterized by its unique combination of ALDH3A1 potency (IC₅₀ 2,100 nM) and competitive ALDH2 inhibition (Ki 2,400 nM)—makes it an essential data point in SAR studies exploring how bromine substitution position modulates aldehyde dehydrogenase engagement [1][3]. The 3,4-dibromo substitution pattern yields a potency and mechanism profile distinct from both the 5-bromo analog (ALDH3A1 IC₅₀ = 360 nM) and the 3,5-dibromo isomer (ALDH2 Ki ≈ 1,000 nM, mixed inhibition), providing critical information for computational modeling and rational inhibitor design [1][3].

Photoredox Cascade Reaction Development for Complex Bromo Hydroxy Benzoate Synthesis

As demonstrated in Irᴵᴵᴵ/CCl₃Br photoredox catalysis, 3,4-dibromo-2-hydroxybenzaldehyde enables one-pot dual functionalization (bromination + esterification) that is not achievable with non-halogenated hydroxy benzaldehydes . Synthetic methodology groups developing novel C-H functionalization strategies, cascade reactions, or photoredox protocols should procure this specific compound to explore the scope of bromine-enabled transformations. The pre-installed bromine atoms are chemically non-substitutable in these cascade sequences, directly impacting reaction outcome and product architecture .

QSAR Model Training and Validation for Halogenated Aromatic Aldehyde Toxicity Prediction

While direct experimental toxicity data for 3,4-dibromo-2-hydroxybenzaldehyde remains limited, the available pIGC₅₀ values for structural analogs (2-hydroxybenzaldehyde: 0.45; 5-bromo: 1.11; 3,5-dibromo: 1.64) establish a clear bromine-dependent toxicity gradient in Tetrahymena pyriformis assays [4][5]. Computational toxicology groups developing QSAR models for halogenated benzaldehydes require the 3,4-dibromo isomer as a structurally distinct data point to improve model predictive power for the 3,4-substitution pattern. Experimental determination of its pIGC₅₀ would address a current data gap in the QSAR modeling literature for this compound class [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dibromo-2-hydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.